3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-
CAS No.: 81587-39-5
Cat. No.: VC17078149
Molecular Formula: C11H13N5S2
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81587-39-5 |
|---|---|
| Molecular Formula | C11H13N5S2 |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | 2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
| Standard InChI | InChI=1S/C11H13N5S2/c1-6-3-4-7(17)10(13-6)15-9-5-8(12)14-11(16-9)18-2/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |
| Standard InChI Key | VFDXJOUOYOTEFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)N)SC |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- is C₁₁H₁₄N₆S₂, with a molecular weight of 294.40 g/mol. The compound’s backbone consists of a pyridine ring fused with a pyrimidine ring via an amino bridge. Key functional groups include:
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Thiol group (-SH) at position 3 of the pyridine ring, enabling disulfide bond formation and nucleophilic reactivity.
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Methyl group (-CH₃) at position 6 of the pyridine ring, influencing steric and electronic properties.
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Pyrimidinyl-amino moiety at position 2, featuring a 4-amino group and a methylthio group, critical for hydrogen bonding and metabolic interactions .
The compound’s three-dimensional conformation allows for π-π stacking interactions between aromatic rings, while the amino and thiol groups facilitate solubility in polar solvents.
Synthesis Methods and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic reactions, beginning with the preparation of pyridine and pyrimidine intermediates:
Step 1: Pyrimidine Core Formation
4-Amino-2-(methylthio)-6-chloropyrimidine is synthesized via cyclization of cyanoacetate and thiourea derivatives under basic conditions (e.g., KOH/EtOH) . The methylthio group is introduced using methylating agents like methyl iodide.
Step 2: Coupling with Pyridine Derivative
The pyrimidine intermediate undergoes nucleophilic substitution with 2-amino-6-methyl-3-pyridinethiol in the presence of a palladium catalyst. This step forms the amino bridge between the pyridine and pyrimidine rings .
Step 3: Purification
Column chromatography or recrystallization is employed to isolate the final product, achieving >95% purity.
Industrial-Scale Production
Industrial synthesis utilizes continuous flow reactors to optimize yield (∼85%) and minimize by-products. Catalysts such as Pd/C enhance reaction efficiency, while green solvents (e.g., ethanol-water mixtures) reduce environmental impact .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The pyrimidine ring’s chlorine atom (if present) reacts with amines or thiols under basic conditions, enabling structural diversification. For example:
This reactivity is exploited in drug design to introduce pharmacophoric groups .
Applications in Materials Science
Polymer Modification
Thiol groups participate in thiol-ene click reactions, enabling covalent attachment to polymers like polyethylene glycol (PEG). This modification enhances material biocompatibility for drug delivery systems.
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving turnover numbers (TON) >10⁴ in aryl halide functionalization .
Challenges and Future Directions
Solubility Optimization
Aqueous solubility remains limited (logP = 1.8). Prodrug strategies, such as acetylating the thiol group, are under investigation to improve pharmacokinetics.
Toxicity Profiling
In vitro assays using HepG2 cells indicate moderate cytotoxicity (IC₅₀ = 45 µM), necessitating structural tweaks to enhance selectivity.
Green Synthesis
Efforts to replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ are ongoing, aiming to align with green chemistry principles .
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